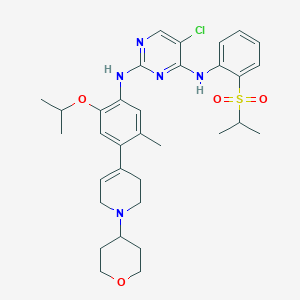

APG-2449

Description

Properties

CAS No. |

2196186-84-0 |

|---|---|

Molecular Formula |

C33H42ClN5O4S |

Molecular Weight |

640.2 g/mol |

IUPAC Name |

5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C33H42ClN5O4S/c1-21(2)43-30-19-26(24-10-14-39(15-11-24)25-12-16-42-17-13-25)23(5)18-29(30)37-33-35-20-27(34)32(38-33)36-28-8-6-7-9-31(28)44(40,41)22(3)4/h6-10,18-22,25H,11-17H2,1-5H3,(H2,35,36,37,38) |

InChI Key |

YWPHBSHEGTZPNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CCN(CC2)C3CCOCC3)OC(C)C)NC4=NC=C(C(=N4)NC5=CC=CC=C5S(=O)(=O)C(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

APG-2449: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

APG-2449 is a novel, orally active, multi-kinase inhibitor with potent and durable antitumor activity demonstrated in preclinical and clinical settings.[1][2] This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and the experimental basis for these findings. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Introduction

Tyrosine kinase inhibitors (TKIs) are a cornerstone of targeted cancer therapy. However, the emergence of acquired resistance limits their long-term efficacy.[1][2] this compound was rationally designed as a multi-kinase inhibitor to address this challenge by simultaneously targeting key oncogenic drivers: Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 receptor tyrosine kinase (ROS1), and Focal Adhesion Kinase (FAK).[1] Dysregulation, overexpression, and mutations in these kinases are implicated in the pathogenesis of various malignancies, including non-small cell lung cancer (NSCLC), ovarian cancer, and mesothelioma.

Molecular Targets and Binding Affinity

This compound exhibits potent inhibitory activity against its primary targets, ALK, ROS1, and FAK. In vitro kinase assays have quantified its high binding affinity.

| Target Kinase | Binding Affinity (Kd) |

| ALK | 1.6 nM |

| ROS1 | 0.81 nM |

| FAK | 5.4 nM |

Table 1: In vitro binding affinities of this compound to its target kinases.

Mechanism of Action: A Multi-pronged Approach

This compound exerts its antitumor effects through the simultaneous inhibition of ALK, ROS1, and FAK signaling pathways. This multi-targeted approach is crucial for its efficacy, particularly in overcoming resistance to single-target TKIs.

Inhibition of ALK and ROS1 Signaling

This compound is a third-generation ALK/ROS1 inhibitor with demonstrated activity against a range of resistance mutations. In cancer cells harboring ALK or ROS1 fusions or mutations, this compound effectively suppresses the constitutive kinase activity, leading to the inhibition of downstream pro-survival signaling pathways.

Inhibition of FAK Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are associated with tumor progression and resistance to chemotherapy. This compound's inhibition of FAK leads to the downregulation of phosphorylated FAK (p-FAK) and its downstream effectors. This activity is believed to contribute to overcoming resistance to other TKIs and sensitizing tumor cells to chemotherapy.

Preclinical Antitumor Activity

In Vitro Cellular Activity

This compound has demonstrated potent antiproliferative activity in various cancer cell lines.

| Cell Line | Cancer Type | Key Molecular Feature | IC50 |

| NCI-H1975 | NSCLC | FAK expression | 3.55 µM |

| PA-1 | Ovarian Cancer | FAK expression | 2.71 µM |

Table 2: In vitro antiproliferative activity of this compound in selected cancer cell lines.

In Vivo Efficacy in Xenograft Models

This compound has shown significant, dose-dependent antitumor activity in various mouse xenograft models.

| Tumor Model | Cancer Type | Key Molecular Feature | Dosage | Outcome |

| H3122 CDX | NSCLC | EML4-ALK fusion | 25-100 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition |

| KARPAS-299 CDX | - | NPM-ALK fusion | 25-100 mg/kg, p.o., daily | Potent antitumor activity |

| PA-1 CDX | Ovarian Cancer | - | 50-150 mg/kg, p.o., for 22 days | Dose-dependent antitumor activity |

| PC-9/OR Xenograft | NSCLC | Osimertinib-resistant | 20-60 mg/kg, p.o., for 22 days | Potent antitumor activity in combination with Osimertinib and Trametinib |

| KYSE-150 & KYSE-520 Xenograft | Esophageal Squamous Cell Carcinoma | - | 50-100 mg/kg, p.o., daily for 2 weeks | Significant tumor growth suppression at 100 mg/kg |

Table 3: In vivo antitumor efficacy of this compound in various xenograft models.

Clinical Development and Preliminary Efficacy

A first-in-human, multicenter, open-label, single-arm Phase 1 clinical trial (NCT03917043) has evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors, including ALK/ROS1-positive NSCLC and mesothelioma.

Safety and Pharmacokinetics

The trial established a recommended Phase 2 dose (RP2D) of 1,200 mg once daily. This compound was generally well-tolerated, with the most common treatment-related adverse events (TRAEs) being elevated blood creatinine, ALT, and AST levels, and gastrointestinal disorders. Pharmacokinetic analyses showed dose-proportional plasma exposure and good blood-brain barrier penetration.

Preliminary Clinical Efficacy

As of December 9, 2023, the study has shown promising preliminary efficacy.

| Patient Cohort | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| TKI-naïve ROS1+ NSCLC | 22 | 68.2% | 90.1% |

| TKI-naïve ALK+ NSCLC | 14 | 78.6% | 100% |

| 2nd-gen ALK inhibitor-resistant NSCLC | 22 | 40.9% | - |

| Brain Metastases (at RP2D) | 12 | 75.0% (intracranial ORR) | - |

Table 4: Preliminary efficacy of this compound in the Phase 1 clinical trial.

Experimental Protocols

The following section outlines the key experimental methodologies employed in the preclinical evaluation of this compound.

Kinase Inhibition Assays

-

KINOMEscan®: This competitive binding assay was utilized to profile the selectivity of this compound against a broad panel of 468 kinases.

-

LANCE® TR-FRET: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to quantitatively determine the binding affinity (Kd) of this compound to its primary targets, ALK, ROS1, and FAK.

Cell Viability and Apoptosis Assays

-

WST-8 Viability Assay: The antiproliferative effects of this compound were determined using a water-soluble tetrazolium salt (WST-8) assay, which measures the metabolic activity of viable cells.

-

Flow Cytometry: Apoptosis was assessed by flow cytometry after staining cells with Annexin V and propidium iodide.

Western Blot Analysis

Western blotting was used to examine the phosphorylation status of ALK, ROS1, FAK, and their downstream signaling components following treatment with this compound.

In Vivo Xenograft Studies

The antitumor efficacy of this compound was evaluated in various xenograft models. Human cancer cells were implanted subcutaneously into immunodeficient mice. Once tumors were established, mice were treated with this compound via oral gavage, and tumor growth was monitored.

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting ALK, ROS1, and FAK. Its ability to potently inhibit these key oncogenic drivers, including in the context of acquired resistance mutations, provides a strong rationale for its continued clinical development. The preclinical and early clinical data suggest that this compound has the potential to become a valuable therapeutic option for patients with various solid tumors, particularly those with ALK/ROS1 alterations and those who have developed resistance to previous lines of therapy. The inhibition of FAK may also provide a novel strategy to overcome resistance to other targeted therapies and enhance the efficacy of chemotherapy.

References

- 1. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

APG-2449: A Technical Overview of its Pharmacodynamics in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

APG-2449 is a novel, orally available multi-kinase inhibitor targeting anaplastic lymphoma kinase (ALK), C-ros oncogene 1 (ROS1), and focal adhesion kinase (FAK).[1][2][3] This technical guide provides an in-depth analysis of the pharmacodynamics of this compound in cancer cells, summarizing key preclinical and clinical findings. It is designed to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound. The document details the mechanism of action, presents quantitative data on its anti-cancer activity, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its antineoplastic activity by selectively binding to and inhibiting the kinase activity of ALK, ROS1, and FAK.[1] This inhibition disrupts their respective downstream signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation, overexpression, and gene rearrangements of ALK and ROS1 are well-established oncogenic drivers in various cancers, particularly non-small cell lung cancer (NSCLC). FAK, a cytoplasmic tyrosine kinase, is a key mediator of integrin signaling and is frequently upregulated and activated in a wide range of tumors, contributing to cancer progression and drug resistance.

Quantitative Pharmacodynamic Data

The anti-cancer efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | Binding Affinity (Kd) |

| ALK | 1.6 nM |

| ROS1 | 0.81 nM |

| FAK | 5.4 nM |

Data sourced from MedChemExpress product information.

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | Key Genetic Features | IC50 (µM) |

| NCI-H1975 | Non-Small Cell Lung Cancer | FAK expression | 3.55 |

| PA-1 | Ovarian Cancer | FAK expression | 2.71 |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | - | - |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | - | - |

Note: Specific IC50 values for KYSE-150 and KYSE-520 were not provided in the search results, but significant decreases in colony formation were observed at 0.5-1 µM.

Table 3: In Vivo Anti-Tumor Activity in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome |

| KYSE-150 & KYSE-520 | Esophageal Squamous Cell Carcinoma | 50-100 mg/kg, p.o., daily for 2 weeks | Significant, dose-dependent tumor growth suppression at 100 mg/kg without severe body weight loss. |

| Ovarian Xenografts | Ovarian Cancer | Combination with paclitaxel | Sensitized tumors to paclitaxel by reducing CD44+ and ALDH1+ cancer stem cell populations. |

| EGFR-mutated NSCLC | Non-Small Cell Lung Cancer | Combination with EGFR TKI | Enhanced EGFR TKI-induced tumor growth inhibition. |

| Osimertinib-resistant NSCLC | Non-Small Cell Lung Cancer | Ternary combination with osimertinib (EGFRi) and trametinib (MEKi) | Overcame osimertinib resistance. |

Table 4: Clinical Efficacy in Phase I Trials (NCT03917043)

| Patient Population | Metric | Result |

| TKI-naïve, ALK+ NSCLC | Overall Response Rate (ORR) | 78.6% (11/14) |

| TKI-naïve, ALK+ NSCLC | Disease Control Rate (DCR) | 100% (14/14) |

| TKI-naïve, ROS1+ NSCLC | Overall Response Rate (ORR) | 70.6% (12/17) |

| TKI-naïve, ROS1+ NSCLC | Disease Control Rate (DCR) | 88.2% (15/17) |

| 2nd-gen TKI-resistant, ALK+ NSCLC | Overall Response Rate (ORR) | 25.9% (7/27) |

| NSCLC with brain metastases | Intracranial ORR | 75.0% (9/12) in patients at the Recommended Phase 2 Dose (RP2D). |

Signaling Pathway Inhibition

This compound effectively suppresses the phosphorylation of ALK, ROS1, and FAK, thereby inhibiting their downstream signaling cascades. In ovarian cancer cells, this compound has been shown to downregulate p-FAK and its downstream signaling effectors. Clinical data further supports this, showing that patients with higher baseline tumor levels of phosphorylated FAK (pFAK) were more likely to benefit from this compound treatment. A decrease in pFAK levels in peripheral blood mononuclear cells (PBMCs) after treatment also correlated with better clinical responses.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's pharmacodynamics.

Cell Viability Assay (WST-8 Assay)

This assay is used to determine the anti-proliferative activity of this compound.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 72 hours).

-

WST-8 Reagent Addition: After the incubation period, WST-8 (Water-Soluble Tetrazolium salt) reagent is added to each well.

-

Incubation: The plates are incubated for a period (e.g., 1-4 hours) to allow for the conversion of WST-8 to formazan by metabolically active cells.

-

Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the drug concentration.

Western Blot Analysis

This technique is employed to assess the effect of this compound on protein expression and phosphorylation levels.

-

Cell Lysis: Cells treated with this compound are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-FAK, total FAK, p-ALK, total ALK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Flow Cytometry for Cancer Stem Cell Population Analysis

Flow cytometry is utilized to quantify the effect of this compound on cancer stem cell markers.

-

Cell Preparation: Cells are treated with this compound for the desired time, then harvested and washed.

-

Antibody Staining: The cells are incubated with fluorescently labeled antibodies against cancer stem cell markers such as CD44 and ALDH1.

-

ALDEFLUOR Assay (for ALDH1 activity): To measure ALDH1 activity, the ALDEFLUOR kit is used according to the manufacturer's protocol. This involves incubating the cells with the ALDEFLUOR reagent, which is a fluorescent substrate for ALDH.

-

Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: The percentage of cells positive for the specific markers (e.g., CD44+, ALDH1+) is determined using flow cytometry analysis software.

Experimental and Clinical Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of this compound.

Conclusion

This compound is a potent multi-kinase inhibitor with significant anti-tumor activity in preclinical models and promising efficacy in clinical trials for ALK/ROS1-positive NSCLC, including cases with resistance to second-generation TKIs. Its mechanism of action, centered on the inhibition of ALK, ROS1, and FAK signaling, provides a strong rationale for its continued development as a monotherapy and in combination with other targeted agents. The correlation between FAK pathway modulation and clinical response suggests that pFAK could serve as a valuable biomarker for patient selection and treatment monitoring. Further investigation into the role of FAK inhibition in overcoming drug resistance is warranted.

References

The Role of FAK Activation in Resistance to APG-2449: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

APG-2449 is a novel, orally active, multi-kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1][2][3] While initially developed to overcome acquired resistance to other ALK tyrosine kinase inhibitors (TKIs), a critical aspect of its clinical efficacy, particularly in resistant non-small cell lung cancer (NSCLC), is linked to its potent inhibition of the FAK signaling pathway. Clinical data suggests that elevated levels of phosphorylated FAK (pFAK) in tumor tissues may correlate with progression-free survival in patients treated with this compound.[4] This guide provides an in-depth technical overview of the role of FAK activation, not as a mechanism of resistance to this compound itself, but as a key signaling node in resistance to other TKIs that this compound effectively targets. We will explore the underlying signaling pathways, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for key assays.

FAK Signaling in TKI Resistance

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[5] In the context of cancer, FAK is often overexpressed and activated, contributing to tumor progression and metastasis. Crucially, FAK signaling has been identified as a key mechanism of resistance to various targeted therapies, including ALK and EGFR inhibitors.

Activation of FAK can sustain downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, even in the presence of upstream kinase inhibition by drugs like osimertinib. This bypass signaling allows cancer cells to evade apoptosis and continue to proliferate, leading to acquired resistance. ALK inhibitors have been shown to increase FAK pathway gene expression in ALK-positive NSCLC cell lines, with the highest expression observed in drug-tolerant "persister" cells, suggesting that FAK pathway activation is an adaptive tolerance mechanism.

This compound: A Multi-Kinase Inhibitor Targeting FAK

This compound was rationally designed as a multi-kinase inhibitor to simultaneously target the primary oncogenic drivers (ALK/ROS1) and a key resistance pathway (FAK). This dual-targeting approach is intended to provide more durable clinical responses and overcome acquired resistance to previous generations of TKIs.

Preclinical Evidence

Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of ALK, ROS1, and FAK, as well as their downstream signaling components. In xenograft models of EGFR-mutant NSCLC, the combination of this compound with the EGFR inhibitor osimertinib resulted in synergistic tumor growth inhibition and overcame acquired resistance to osimertinib. This effect was attributed to the downregulation of FAK, EGFR, SRC, and ERK phosphorylation.

Clinical Significance of pFAK Levels

Clinical trial data from the study of this compound in patients with NSCLC (NCT03917043) has provided crucial insights into the role of FAK activation. A key finding is that higher baseline levels of phosphorylated FAK (pFAK) in tumor tissue correlate with improved treatment responses and progression-free survival (PFS) in patients with NSCLC resistant to second-generation ALK inhibitors. This suggests that tumors with a higher dependence on FAK signaling for their survival and resistance are more susceptible to the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Cell Line | Reference |

| ALK (wild-type) | 2.2 | KARPAS-299 | |

| ALK (L1196M) | Low nM | Ba/F3 | |

| ALK (G1202R) | Low nM | Ba/F3 | |

| ROS1 | Not specified | Not specified | |

| FAK | Not specified | Not specified |

Note: Specific IC50 values for ROS1 and FAK are not consistently reported in the reviewed literature, but this compound is described as a potent inhibitor.

Table 2: Clinical Efficacy of this compound in ALK-Positive NSCLC (NCT03917043)

| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Intracranial ORR | Reference |

| 2nd-Gen ALK TKI-Resistant (n=22) | 40.9% (9/22) | 11.86 months | 75.0% (9/12) | |

| TKI-Naïve (n=14) | 78.6% (11/14) | Not Reached | Not Reported |

Data as of December 9, 2023. RP2D: Recommended Phase 2 Dose (1,200 mg daily).

Signaling Pathways and Experimental Workflows

FAK-Mediated TKI Resistance Signaling Pathway

The following diagram illustrates the central role of FAK in mediating resistance to ALK/EGFR inhibitors and how this compound intervenes.

Experimental Workflow for Assessing pFAK in Tumor Tissue

This diagram outlines a typical workflow for evaluating pFAK levels in patient tumor samples to correlate with clinical outcomes.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]

- 5. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

Methodological & Application

APG-2449 solubility and stability for lab use

Application Notes & Protocols for APG-2449

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally available, potent multikinase inhibitor with significant activity against Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1][2][3][4] Developed to overcome acquired resistance to existing tyrosine kinase inhibitors (TKIs), this compound has demonstrated durable antitumor activity in preclinical models of non-small cell lung cancer (NSCLC) and ovarian cancer.[2] Its mechanism involves the disruption of ALK-, FAK-, and ROS1-mediated signal transduction pathways, leading to the inhibition of tumor cell growth. These application notes provide detailed information on the solubility, stability, and handling of this compound for reliable and reproducible laboratory use.

Chemical and Physical Properties

A summary of the key chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₂ClN₅O₄S | |

| Molecular Weight | 640.24 g/mol | |

| CAS Number | 2196186-84-0 | |

| Appearance | Powder |

Solubility

The solubility of this compound has been determined in various common laboratory solvents and formulation vehicles. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

| Solvent / Vehicle | Maximum Solubility | Molar Concentration (mM) | Reference |

| DMSO | ≥ 16 mg/mL | ~24.99 mM | |

| Ethanol | 4 mg/mL | ~6.25 mM | |

| Water | Insoluble | N/A | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ~3.90 mM | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ~3.90 mM | |

| 80% 10 mM Sodium Phosphate (monobasic), 20% Propylene Glycol | Not specified | Not specified |

Stability and Storage

Proper storage is critical to maintain the integrity and activity of this compound. It is recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles. For in vivo studies, working solutions should be prepared fresh daily.

| Form | Storage Temperature | Shelf Life | Reference |

| Solid Powder | -20°C | 3 years | |

| Stock Solution in Solvent | -80°C | 6 - 12 months | |

| Stock Solution in Solvent | -20°C | 1 month |

Mechanism of Action: ALK/ROS1/FAK Signaling Inhibition

This compound exerts its antitumor effects by simultaneously inhibiting the kinase activity of ALK, ROS1, and FAK. This triple inhibition blocks critical downstream signaling pathways, including AKT, ERK1/2, and STAT3, which are essential for cancer cell proliferation, survival, and migration.

Caption: this compound inhibits phosphorylation of ALK, ROS1, and FAK, blocking downstream signaling.

Experimental Protocols

The following protocols are recommended for the preparation and use of this compound in a laboratory setting. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

-

This compound powder (MW: 640.24 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance and weigh paper

-

Vortex mixer and/or sonicator

Procedure:

-

Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 640.24 g/mol * (1000 mg / 1 g) = 6.40 mg.

-

-

Weighing: Carefully weigh out 6.40 mg of this compound powder and place it into a sterile vial.

-

Dissolution: Add 1 mL of anhydrous DMSO to the vial.

-

Mixing: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C for long-term stability (up to 12 months) or -20°C for short-term use (up to 1 month).

Protocol 2: Preparation of In Vitro Working Solutions

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile cell culture medium appropriate for the cell line

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thawing: Remove an aliquot of the this compound stock solution from the freezer and thaw it at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.5 µM to 10 µM).

-

DMSO Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested. This is critical as DMSO can have effects on cell viability.

-

Application: Add the final working solutions (or vehicle control) to your cell cultures and proceed with the experiment.

-

Note: The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent toxicity.

Protocol 3: Preparation of an In Vivo Formulation (Oral Gavage)

This protocol provides an example formulation for oral administration in mouse models. The vehicle composition may need to be optimized for specific experimental requirements.

Materials:

-

This compound powder

-

Sterile DMSO

-

Sterile PEG300

-

Sterile Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes and syringes

Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):

-

Stock Preparation: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

-

Vehicle Preparation: To prepare 1 mL of the final formulation at a concentration of 2.5 mg/mL, follow these steps sequentially:

-

a. Add 400 µL of PEG300 to a sterile tube.

-

b. Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly until the solution is clear.

-

c. Add 50 µL of Tween-80 and mix again until clear.

-

d. Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.

-

-

Administration: The final solution should be a clear solution with a concentration of 2.5 mg/mL this compound. Use immediately after preparation.

General Laboratory Workflow

The following diagram illustrates a typical workflow for handling this compound, from receiving the compound to its final experimental application.

Caption: Recommended workflow for handling this compound from storage to experimental use.

References

APG-2449: Application Notes and Protocols for Western Blot Analysis of Phosphorylated Focal Adhesion Kinase (pFAK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

APG-2449 is an orally available, potent multikinase inhibitor targeting anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and focal adhesion kinase (FAK).[1][2][3][4] As a critical signaling protein, FAK is involved in cell adhesion, migration, proliferation, and survival. Its phosphorylation is a key activation event. This compound has been shown to inhibit the phosphorylation of FAK, thereby disrupting downstream signaling pathways.[1] This document provides a detailed protocol for performing Western blot analysis to detect changes in FAK phosphorylation at Tyr397 (the primary autophosphorylation site) in response to this compound treatment.

Mechanism of Action: this compound and FAK Signaling

This compound is a tyrosine kinase inhibitor that has demonstrated potent activity in preclinical models of non-small cell lung cancer and ovarian cancer. By inhibiting FAK, this compound can sensitize cancer cells to conventional chemotherapies. The inhibition of FAK phosphorylation by this compound has been observed to decrease the activation of its downstream effectors, which can lead to reduced tumor cell growth, migration, and survival.

FAK Signaling Pathway and Inhibition by this compound

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Data Summary

The following table summarizes the inhibitory activity of this compound on FAK and its effects on cell viability in preclinical studies.

| Parameter | Value | Cell Line | Reference |

| Biochemical Assay | |||

| FAK (Kd) | 5.4 nM | - | |

| Cell-Based Assays | |||

| IC50 | 3.55 µM | NCI-H1975 | |

| IC50 | 2.71 µM | PA-1 | |

| p-FAK Downregulation | 0-10 µM (4h) | PA-1 |

Western Blot Protocol for pFAK (Tyr397) Analysis

This protocol is adapted from standard Western blotting procedures for phosphorylated proteins and is tailored for assessing the effect of this compound on FAK phosphorylation.

I. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., PA-1 ovarian cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

II. Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the protein extract.

III. Protein Quantification

-

BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

Normalization: Normalize the protein concentration of all samples with lysis buffer.

IV. SDS-PAGE and Protein Transfer

-

Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until the dye front reaches the bottom.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

V. Immunoblotting

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pFAK (Tyr397) (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

VI. Detection and Analysis

-

Chemiluminescence: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for total FAK and a loading control like β-actin or GAPDH.

Western Blot Workflow Diagram

Caption: A generalized workflow for Western blot analysis of pFAK.

Conclusion

This document provides a comprehensive overview and a detailed protocol for the analysis of pFAK levels in response to this compound treatment. The provided methodologies and diagrams are intended to assist researchers in accurately assessing the inhibitory effects of this compound on the FAK signaling pathway. Adherence to this protocol will enable the generation of reliable and reproducible data for preclinical and drug development studies.

References

APG-2449: A Multi-Kinase Inhibitor for Targeted Cancer Therapy

Application Note and Protocol for Colony Formation Assay

Introduction

APG-2449 is an orally active, potent multi-kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and ROS proto-oncogene 1 (ROS1).[1] By inhibiting these key signaling molecules, this compound disrupts downstream pathways crucial for tumor cell growth, proliferation, migration, and survival.[2][3] This document provides a detailed protocol for assessing the anti-proliferative effects of this compound using a colony formation assay, a key method for evaluating the long-term effects of cytotoxic and cytostatic agents on cancer cells. The provided protocols and data are intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of ALK, FAK, and ROS1.[1] This inhibition leads to the downregulation of downstream signaling pathways, including the MEK/ERK and AKT pathways, which are critical for cell proliferation and survival.[4] The compound has shown efficacy in various cancer models, including esophageal squamous cell carcinoma (ESCC), where it has been observed to suppress cell viability, colony formation, and migration.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | Dissociation Constant (Kd) (nM) |

| ALK | 1.6 |

| ROS1 | 0.81 |

| FAK | 5.4 |

Data sourced from MedChemExpress.

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value (µM) |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | Colony Formation | Significant Decrease | 0.5 - 1 |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | Colony Formation | Significant Decrease | 0.5 - 1 |

| NCI-H1975 | Non-Small Cell Lung Cancer | Proliferation | IC50 | 3.55 |

| PA-1 | Ovarian Cancer | Proliferation | IC50 | 2.71 |

Data compiled from MedChemExpress.

Experimental Protocols

Soft Agar Colony Formation Assay for this compound

This protocol is adapted for assessing the effect of this compound on the anchorage-independent growth of esophageal squamous carcinoma cell lines, such as KYSE-150 and KYSE-520.

Materials:

-

This compound (stock solution prepared in DMSO)

-

KYSE-150 or KYSE-520 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Low melting point agarose (2X solution, sterile)

-

Noble Agar (for base layer)

-

6-well plates

-

Phosphate-Buffered Saline (PBS), sterile

-

Crystal Violet staining solution (0.05% in 20% ethanol)

-

DMSO (vehicle control)

Procedure:

-

Preparation of the Base Layer:

-

Prepare a 1.2% agar solution by mixing 2X complete medium with an equal volume of 2.4% Noble Agar solution.

-

Dispense 1.5 mL of the 1.2% agar mixture into each well of a 6-well plate.

-

Allow the base layer to solidify at room temperature in a sterile hood.

-

-

Preparation of the Cell Layer:

-

Trypsinize and count the KYSE-150 or KYSE-520 cells.

-

Resuspend the cells in complete medium to a concentration of 8,000 cells/mL.

-

Prepare the top agar/cell mixture by warming 2X complete medium and a 1.4% low melting point agarose solution to 37°C.

-

Mix equal volumes of the warmed 2X medium and 1.4% agarose to get a 0.7% agarose solution.

-

Add the cell suspension to the 0.7% agarose solution to a final cell density of 4,000 cells/mL.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations (e.g., 0 µM, 0.25 µM, 0.5 µM, 1 µM, 2 µM). Include a DMSO vehicle control.

-

Add 1.5 mL of the cell/agarose suspension to each well containing the solidified base layer.

-

Immediately after plating the cell layer, add 100 µL of the 2X this compound dilutions or vehicle control to the top of the agar.

-

-

Incubation:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO2 humidified incubator for 14 days.

-

Feed the cells every 3-4 days by adding 200 µL of fresh complete medium containing the appropriate concentration of this compound or vehicle control.

-

-

Staining and Quantification:

-

After 14 days, stain the colonies by adding 1 mL of 0.05% crystal violet solution to each well and incubating for 1-2 hours at room temperature.

-

Carefully wash the wells with PBS to remove excess stain.

-

Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.

-

Calculate the percentage of colony formation inhibition relative to the vehicle control.

-

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits ALK, ROS1, and FAK, blocking downstream MEK/ERK and AKT signaling pathways.

Experimental Workflow for Colony Formation Assay

Caption: Workflow of the soft agar colony formation assay to evaluate the efficacy of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A multi-kinase inhibitor this compound enhances the antitumor effect of ibrutinib in esophageal squamous cell carcinoma via EGFR/FAK pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

APG-2449: Application Notes and Protocols for Cell Migration and Invasion Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the multi-kinase inhibitor APG-2449 and its effects on cell migration and invasion. Detailed protocols for relevant assays are included to facilitate experimental design and execution.

This compound is a novel, orally active small molecule inhibitor of several critical signaling kinases, including Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1][2][3] Its ability to simultaneously target these kinases makes it a promising candidate for cancer therapy, particularly in the context of overcoming drug resistance. A key mechanism of action for this compound is the inhibition of the FAK signaling pathway, which plays a pivotal role in cell adhesion, proliferation, survival, and migration.[4]

Mechanism of Action: Inhibition of the FAK/PI3K/AKT Signaling Pathway

This compound exerts its anti-migratory and anti-invasive effects primarily through the inhibition of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is a central component of focal adhesions, which are cellular structures that mediate adhesion between the cell and the extracellular matrix. Upon activation by upstream signals such as integrin engagement, FAK autophosphorylates, creating a docking site for Src family kinases. This FAK/Src complex then phosphorylates a host of downstream targets, initiating multiple signaling cascades that promote cell motility.

One of the critical downstream pathways regulated by FAK is the Phosphoinositide 3-kinase (PI3K)/AKT pathway. By inhibiting FAK, this compound prevents the activation of PI3K and the subsequent phosphorylation and activation of AKT. The AKT kinase is a key regulator of cellular processes that are fundamental to cell migration and invasion, including cytoskeletal reorganization, cell survival, and proliferation. The disruption of this FAK/PI3K/AKT signaling axis by this compound leads to a reduction in the migratory and invasive potential of cancer cells.

Data on the Inhibition of Cell Migration and Invasion by this compound

This compound has been shown to effectively inhibit the migration of various cancer cell lines. The following table summarizes the quantitative data on the effect of this compound on the migration of esophageal squamous cell carcinoma (ESCC) cells.

| Cell Line | Assay Type | This compound Concentration (µM) | Duration of Treatment | Observed Effect on Cell Migration | Reference |

| KYSE-150 | Transwell Migration Assay | 1 | 24 hours | Significant inhibition of cell migration | [5] |

| KYSE-520 | Transwell Migration Assay | 2 | 24 hours | Significant inhibition of cell migration |

Note: The referenced study demonstrates a significant inhibitory effect. For precise quantitative data, such as the percentage of inhibition or the number of migrated cells, please refer to the original publication or conduct the experiments as described in the protocols below to generate cell-line specific data.

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on cancer cell migration and invasion.

Transwell Migration and Invasion Assay

This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix (invasion) towards a chemoattractant.

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Methanol (for fixation)

-

0.1% Crystal Violet solution

-

Cotton swabs

-

Microscope

Protocol:

-

Cell Culture: Culture cancer cells in their recommended growth medium until they reach 70-80% confluency.

-

Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate the cells for 12-24 hours.

-

Chamber Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.

-

Cell Seeding:

-

Harvest the starved cells using trypsin and resuspend them in serum-free medium.

-

Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).

-

Prepare different concentrations of this compound in serum-free medium. Include a vehicle control (DMSO).

-

Add the cell suspension containing the respective this compound concentration to the upper chamber of the Transwell inserts (for the invasion assay, rehydrate the Matrigel with serum-free medium for 2 hours before adding cells).

-

-

Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 12-48 hours, depending on the cell type's migratory/invasive capacity.

-

Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining:

-

Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 15 minutes.

-

Allow the inserts to air dry completely.

-

Stain the cells by immersing the inserts in 0.1% crystal violet solution for 20 minutes.

-

Gently wash the inserts with PBS to remove excess stain.

-

-

Imaging and Quantification:

-

Use a microscope to visualize the migrated cells on the underside of the membrane.

-

Capture images from several random fields for each insert.

-

Count the number of migrated cells per field. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

-

Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells to close a "wound" created in the monolayer.

Materials:

-

6-well or 12-well cell culture plates

-

Cell culture medium

-

FBS

-

This compound (stock solution in DMSO)

-

PBS

-

p200 pipette tips or a scratcher tool

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Starvation (Optional): Once the cells have reached confluency, you may choose to serum-starve them for 2-6 hours to minimize cell proliferation, which can confound the migration results.

-

Creating the Wound:

-

Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

-

Create a consistent width for all scratches.

-

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Treatment: Add fresh medium (serum-free or low-serum) containing the desired concentrations of this compound or a vehicle control (DMSO) to the respective wells.

-

Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations. These will serve as the reference for time 0.

-

Incubation and Serial Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular time intervals (e.g., 6, 12, and 24 hours).

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100

-

Compare the rate of wound closure between the this compound treated groups and the control group.

-

These protocols provide a robust framework for investigating the effects of this compound on cell migration and invasion. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for your research and drug development endeavors.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ASCO 2022 | Ascentage Pharma Releases for the First Time Results of its FAK/ALK/ROS1 inhibitor this compound Demonstrating Safety and Efficacy in Patients with Advanced NSCLC [prnewswire.com]

- 3. First-in-human phase I results of this compound, a novel FAK and third-generation ALK/ ROS1 tyrosine kinase inhibitor (TKI), in patients (pts) with second-generation TKI-resistant ALK/ROS1<sup>+</sup> non–small cell lung cancer (NSCLC) or mesothelioma. - ASCO [asco.org]

- 4. Discovery of a novel ALK/ROS1/FAK inhibitor, this compound, in preclinical non-small cell lung cancer and ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for APG-2449 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration and dosing of APG-2449, a novel, orally active, multi-targeted tyrosine kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1][2] The following protocols are based on findings from various preclinical studies and are intended to serve as a guide for designing in vivo experiments.

Mechanism of Action

This compound selectively binds to and inhibits ALK, FAK, and ROS1 kinases. This inhibition disrupts the downstream signaling pathways mediated by these kinases, ultimately leading to the suppression of tumor cell growth, proliferation, and migration in tumors where these kinases are overexpressed or dysregulated.[2]

Data Presentation: In Vivo Dosing Regimens

The following tables summarize the dosing information for this compound as a single agent and in combination therapies, as reported in various preclinical xenograft models.

Table 1: this compound Monotherapy Dosing in Murine Xenograft Models

| Animal Model | Tumor Type | Cell Line | Dosing Range (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration | Reference |

| Nude Mice | Non-Small Cell Lung Cancer (NSCLC) | H3122 (EML4-ALK fusion) | 25, 50, 100 | Oral Gavage | Once Daily | 3 weeks | [1] |

| SCID Mice | Anaplastic Large Cell Lymphoma | KARPAS-299 (NPM-ALK fusion) | 25, 50, 100 | Oral Gavage | Once Daily | 3 weeks | [1] |

| Nude Mice | NSCLC | ALKL1196M mutant | 100, 150 | Oral Gavage | Once Daily | Not Specified | |

| SCID Mice | NSCLC | ALKG1202R mutant | Not Specified | Oral Gavage | Once Daily | 15 days | |

| Nude Mice | NSCLC | ROS1L2026M mutant | Not Specified | Oral Gavage | Once Daily | Not Specified | |

| SCID Mice | Ovarian Cancer | PA-1 | 50, 100, 150 | Oral Gavage | Once Daily | 22 days | |

| SCID Mice | Esophageal Squamous Cell Carcinoma | KYSE-150, KYSE-520 | 50, 100 | Oral Gavage | Once Daily | 2 weeks |

Table 2: this compound Combination Therapy Dosing in Murine Xenograft Models

| Animal Model | Tumor Type | Combination Agent(s) | This compound Dose (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration | Reference |

| NSCLC Xenograft | EGFR-mutated NSCLC | Osimertinib | Not Specified | Oral Gavage | Once Daily | Not Specified | |

| Ovarian Cancer Xenograft | Ovarian Cancer | Paclitaxel | Not Specified | Oral Gavage | Not Specified | Not Specified | |

| PC-9/OR Xenograft | NSCLC | Osimertinib, Trametinib | 20, 60 | Oral Gavage | Once Daily | 22 days |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in animal models, as well as for the analysis of its pharmacodynamic effects.

Protocol 1: Preparation and Oral Administration of this compound

1. Materials:

-

This compound powder

-

Vehicle solution: 80% 10 mM monobasic sodium phosphate and 20% propylene glycol

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal balance

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch for mice)

-

Syringes (1 mL)

2. Preparation of this compound Formulation: a. Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed. b. In a sterile microcentrifuge tube, add the appropriate volume of the vehicle solution. c. Gradually add the this compound powder to the vehicle while vortexing to ensure proper mixing. d. Continue vortexing until the powder is completely suspended. If necessary, use a sonicator for a short period to aid dissolution. e. Prepare the formulation fresh daily before administration.

3. Oral Gavage Administration: a. Weigh each animal to determine the precise volume of the this compound formulation to be administered (typically 5-10 mL/kg body weight). b. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Measure the gavage needle against the mouse from the tip of the nose to the last rib to determine the correct insertion depth. Mark the needle if necessary. d. Carefully insert the gavage needle into the esophagus. Do not force the needle. e. Once the needle is correctly positioned, slowly administer the calculated volume of the this compound suspension. f. Gently remove the gavage needle and return the animal to its cage. g. Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

Protocol 2: Pharmacokinetic Analysis of this compound

1. Study Design: a. Administer a single oral dose of this compound to a cohort of tumor-bearing mice. b. Euthanize subgroups of animals (n=3-5 per time point) at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).

2. Sample Collection: a. At each designated time point, collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA). b. Immediately centrifuge the blood samples to separate the plasma. c. Carefully excise the tumor tissue, rinse with cold phosphate-buffered saline (PBS), blot dry, and record the weight. d. Snap-freeze the plasma and tumor samples in liquid nitrogen and store them at -80°C until analysis.

3. Sample Analysis: a. Analyze the concentration of this compound in plasma and homogenized tumor tissue using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Protocol 3: Western Blot Analysis for Pharmacodynamic Assessment

1. Materials:

-

Tumor tissue lysates from this compound-treated and control animals

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

Phospho-ALK (p-ALK)

-

Total ALK

-

Phospho-ROS1 (p-ROS1)

-

Total ROS1

-

Phospho-FAK (p-FAK)

-

Total FAK

-

Phospho-SRC (p-SRC)

-

Phospho-ERK (p-ERK)

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

2. Procedure: a. Homogenize tumor tissues in ice-cold RIPA buffer. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of each lysate using the BCA assay. d. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the desired primary antibody overnight at 4°C. h. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Detect the protein bands using a chemiluminescent substrate and an imaging system. j. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Caption: this compound inhibits ALK, ROS1, and FAK signaling pathways.

Caption: General workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 for the Study of APG-2449 Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

APG-2449 is a novel, orally available multi-kinase inhibitor targeting anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and focal adhesion kinase (FAK).[1][2][3] Its potent anti-tumor activity is being explored in various cancers, including non-small cell lung cancer (NSCLC) and ovarian cancer.[4][5] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound. Understanding the genetic basis of resistance is paramount for developing strategies to overcome it, such as combination therapies or next-generation inhibitors.

This document provides a detailed guide for utilizing the power of CRISPR-Cas9 genome-wide screening to identify and validate genes whose loss-of-function confers resistance to this compound. These protocols are intended for researchers in cancer biology and drug development who are investigating mechanisms of therapeutic resistance.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the kinase activity of ALK, ROS1, and FAK, thereby disrupting their downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration. Dysregulation of ALK and ROS1, often through chromosomal rearrangements, leads to constitutive kinase activation and oncogenic signaling. FAK, a non-receptor tyrosine kinase, is a key mediator of integrin and growth factor signaling and is frequently overexpressed in various cancers.

Signaling Pathways Targeted by this compound

The primary signaling cascades inhibited by this compound include:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

-

RAS/MAPK/ERK Pathway: This cascade is critical for cell proliferation, differentiation, and survival.

-

JAK/STAT3 Pathway: This pathway is involved in cell survival, proliferation, and inflammation.

The inhibition of these pathways by this compound leads to cell cycle arrest and apoptosis in sensitive cancer cells.

Using CRISPR-Cas9 to Identify Resistance Genes

Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased approach to identify genes whose loss confers resistance to a particular drug. The principle of a positive selection screen is to introduce a library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a population of cancer cells. When these cells are treated with a cytotoxic agent like this compound, cells that acquire a gene knockout that confers resistance will survive and proliferate, while sensitive cells will be eliminated. Deep sequencing of the sgRNA population before and after drug treatment reveals which sgRNAs are enriched, thereby identifying the resistance genes.

Experimental Workflow

The overall workflow for a CRISPR-Cas9 screen to identify this compound resistance genes is as follows:

Experimental Protocols

Protocol 1: Generation of a Stable Cas9-Expressing Cell Line

-

Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound. For this example, we will use an NSCLC cell line with an ALK fusion, such as H3122.

-

Lentiviral Transduction: Transduce the H3122 cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).

-

Selection: Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., blasticidin) until a stable, Cas9-expressing population is established.

-

Validation: Confirm Cas9 expression and activity using a functional assay, such as the SURVEYOR nuclease assay, or by Western blot.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen

-

Library Transduction:

-

Thaw a genome-wide lentiviral sgRNA library (e.g., GeCKO v2 library).

-

Transduce the stable Cas9-expressing H3122 cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

-

Maintain a cell population size that ensures at least 200-500 cells per sgRNA in the library.

-

-

Puromycin Selection:

-

Two days post-transduction, select for transduced cells using puromycin. The concentration of puromycin should be determined beforehand with a kill curve.

-

-

Establishment of the Cell Population:

-

Expand the selected cell population for 7-10 days to allow for gene knockout to occur.

-

Harvest a baseline cell sample (T0) for genomic DNA extraction.

-

-

This compound Treatment:

-

Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with this compound.

-

The concentration of this compound should be predetermined to be the IC80-IC90 (the concentration that inhibits 80-90% of cell growth) for the parental Cas9-expressing cell line.

-

Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure.

-

-

Genomic DNA Extraction:

-

Harvest cells from both the DMSO and this compound treated populations.

-

Extract genomic DNA using a commercial kit, ensuring high quality and purity.

-

-

sgRNA Library Amplification and Sequencing:

-

Amplify the sgRNA-containing cassettes from the genomic DNA using two rounds of PCR. The primers for the second PCR should contain Illumina sequencing adapters and barcodes.

-

Purify the PCR products and quantify the library.

-

Perform next-generation sequencing (NGS) on an Illumina platform.

-

Protocol 3: Data Analysis and Hit Identification

-

Data Processing:

-

Demultiplex the sequencing reads based on the barcodes.

-

Align the reads to the sgRNA library to obtain read counts for each sgRNA.

-

-

Hit Identification:

-

Use software packages like MAGeCK or DESeq2 to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population.

-

Rank genes based on the enrichment scores of their corresponding sgRNAs. Genes with multiple highly-enriched sgRNAs are considered high-confidence hits.

-

Data Presentation

The results of the CRISPR screen can be summarized in a table to highlight the top candidate genes conferring resistance to this compound.

Table 1: Top Candidate Genes Conferring Resistance to this compound

| Gene Symbol | Gene Name | Average Log2 Fold Change (this compound vs. DMSO) | p-value |

| PTPN11 | Protein Tyrosine Phosphatase Non-Receptor Type 11 | 5.8 | 1.2e-6 |

| NF1 | Neurofibromin 1 | 5.2 | 3.5e-6 |

| KEAP1 | Kelch-like ECH-associated protein 1 | 4.9 | 8.1e-6 |

| PTEN | Phosphatase and Tensin Homolog | 4.5 | 1.5e-5 |

| CUL3 | Cullin 3 | 4.1 | 2.9e-5 |

| MED12 | Mediator Complex Subunit 12 | 3.8 | 5.4e-5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Potential Results and Validation

The hypothetical results in Table 1 suggest several potential mechanisms of resistance to this compound:

-

PTPN11 (SHP2): Loss of PTPN11, a protein tyrosine phosphatase, could lead to the sustained activation of receptor tyrosine kinases, potentially bypassing the inhibitory effects of this compound.

-

NF1: Neurofibromin 1 is a negative regulator of the RAS pathway. Its loss would lead to constitutive RAS activation, a known mechanism of resistance to MAPK pathway inhibitors.

-

KEAP1: Loss of KEAP1 leads to the activation of NRF2, a transcription factor that can upregulate drug efflux pumps and antioxidant responses, contributing to drug resistance.

-

PTEN: As a negative regulator of the PI3K/AKT pathway, loss of PTEN would result in its constitutive activation, a common mechanism of resistance to targeted therapies.

-

CUL3 and MED12: These genes have been implicated in resistance to BRAF inhibitors and their loss may represent novel mechanisms of resistance to this compound.

Logical Flow for Hit Validation

Conclusion

The application of CRISPR-Cas9 technology provides a robust and unbiased platform for elucidating the genetic mechanisms of resistance to the multi-kinase inhibitor this compound. The protocols and workflow outlined in this document offer a comprehensive guide for researchers to identify and validate novel resistance genes. A thorough understanding of these resistance pathways is a critical step towards the development of more effective and durable anti-cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. News: CMN Weekly (28 November 2025) - Your Weekly CRISPR Medicine News - CRISPR Medicine [crisprmedicinenews.com]

- 4. Multi-kinase compensation rescues EGFR knockout in a cell line model of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by APG-2449

For Researchers, Scientists, and Drug Development Professionals

Introduction

APG-2449 is an orally active, multi-targeted tyrosine kinase inhibitor with potent activity against Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and ROS1 proto-oncogene 1 receptor tyrosine kinase (ROS1).[1][2][3][4] Preclinical studies have demonstrated its efficacy in reducing cell viability and promoting apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC), ovarian cancer, and acute myeloid leukemia.[5] This document provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay:

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Mechanism of Action of this compound

This compound functions as a multi-kinase inhibitor, targeting key signaling pathways involved in cell survival, proliferation, and migration. By inhibiting FAK, ALK, and ROS1, this compound disrupts downstream signaling cascades, ultimately leading to the induction of apoptosis in cancer cells. The inhibition of these kinases has been shown to suppress tumor growth in preclinical models and has demonstrated preliminary efficacy in clinical trials for various solid tumors, including NSCLC.

Quantitative Data Summary

The following table summarizes representative data from flow cytometry analysis of apoptosis in a hypothetical cancer cell line treated with varying concentrations of this compound for 48 hours.

| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound (0.1 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |

| This compound (1 µM) | 60.3 ± 4.2 | 25.1 ± 2.8 | 14.6 ± 1.5 |

| This compound (10 µM) | 25.8 ± 3.9 | 48.7 ± 4.1 | 25.5 ± 3.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Apoptosis Analysis by Flow Cytometry

This protocol outlines the steps for inducing apoptosis with this compound and subsequent analysis using Annexin V and PI staining.

Materials:

-

This compound

-

Appropriate cancer cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

-

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the desired cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells from the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.

-

Incubate the tubes for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible after staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Collect a sufficient number of events (e.g., 10,000) for each sample.

-

Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Troubleshooting and Considerations

-

Compensation: Proper compensation is crucial to correct for spectral overlap between the fluorochromes used (e.g., FITC and PI). Use single-stained controls to set up the compensation matrix accurately.

-

Cell Density: Avoid using overly confluent or sparse cell cultures, as this can affect the rate of apoptosis.

-

Incubation Times: The optimal incubation time for this compound treatment will vary depending on the cell line. A time-course experiment is recommended to determine the ideal endpoint.

-

Controls: Always include both positive (e.g., treatment with a known apoptosis inducer) and negative (vehicle-treated) controls in your experiment.

-

Data Interpretation: Be aware that the distinction between late apoptosis and necrosis can sometimes be ambiguous with this assay.

By following this detailed protocol and considering the mechanism of action of this compound, researchers can effectively quantify the apoptotic response of cancer cells to this promising therapeutic agent.

References

- 1. China's CDE Approves Phase III Trials of this compound for NSCLC [synapse.patsnap.com]

- 2. Registrational Phase III Studies of this compound Cleared by China CDE for the Treatment of Patients with NSCLC - [ascentage.com]

- 3. Registrational Phase III Studies of this compound Cleared by China CDE for the Treatment of Patients with NSCLC [prnewswire.com]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Evaluating the Efficacy of APG-2449 in 3D Tumor Spheroid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

APG-2449 is an orally bioavailable, novel small molecule inhibitor that targets multiple kinases, including Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Focal Adhesion Kinase (FAK).[1][2] As a multikinase inhibitor, this compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines and preclinical tumor models, particularly in non-small cell lung cancer (NSCLC) and ovarian cancer.[1][2] The compound has shown efficacy against wild-type and mutated forms of ALK and ROS1, and its FAK inhibition activity may help to overcome resistance to other tyrosine kinase inhibitors (TKIs).[1]

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D cell monolayers. Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges, which can influence therapeutic response and resistance. These application notes provide a framework for evaluating the therapeutic potential of this compound in 3D tumor spheroid models, including hypothetical data, detailed experimental protocols, and visual representations of the experimental workflow and the targeted signaling pathway.

Data Presentation

The following tables present illustrative data on the anti-proliferative activity of this compound in both 2D and 3D tumor models. The IC50 values for the 3D spheroid models are hypothetical and represent an expected increase in the concentration required for a therapeutic effect due to the more complex, tissue-like structure of the spheroids.

Table 1: Anti-proliferative Activity of this compound in 2D Cancer Cell Line Models